molecular formula C14H18N2O2S B5862122 1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole

1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole

Cat. No.: B5862122
M. Wt: 278.37 g/mol
InChI Key: XYGJLMUYASOEKC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a sulfonyl group attached to a 3,4-dimethylphenyl ring and a propyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and 2-propylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 3,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 2-propylimidazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in biological studies to understand its interactions with biomolecules and its potential effects on cellular processes.

    Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)sulfonyl-2-propylimidazole: This compound has a similar structure but with a single methyl group on the phenyl ring. It may exhibit different reactivity and binding properties due to the absence of the second methyl group.

    1-(3,4-Dimethylphenyl)sulfonyl-2-ethylimidazole: This compound has an ethyl group instead of a propyl group on the imidazole ring. The shorter alkyl chain may affect its solubility and interaction with molecular targets.

    1-(3,4-Dimethylphenyl)sulfonyl-2-methylimidazole: This compound has a methyl group on the imidazole ring, which may result in different steric and electronic effects compared to the propyl-substituted compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-5-14-15-8-9-16(14)19(17,18)13-7-6-11(2)12(3)10-13/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGJLMUYASOEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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